2-[1-(Aminomethyl)cyclohexyl]butan-2-ol
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Overview
Description
2-[1-(Aminomethyl)cyclohexyl]butan-2-ol is an organic compound with the molecular formula C11H23NO It is a secondary alcohol with a cyclohexyl group and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol typically involves the following steps:
Cyclohexylation: The initial step involves the formation of a cyclohexyl group. This can be achieved through the hydrogenation of benzene to cyclohexane.
Aminomethylation: The cyclohexane is then subjected to aminomethylation, where an aminomethyl group is introduced. This can be done using formaldehyde and ammonia in the presence of a catalyst.
Butylation: The final step involves the introduction of a butyl group to form the desired compound. This can be achieved through a Grignard reaction, where a butyl magnesium halide reacts with the intermediate product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol or amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are commonly used.
Major Products
Oxidation: Formation of cyclohexyl ketone or aldehyde.
Reduction: Formation of cyclohexylmethanol or cyclohexylamine.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-[1-(Aminomethyl)cyclohexyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Aminomethyl)cyclohexyl]ethanol
- 2-[1-(Aminomethyl)cyclohexyl]propan-2-ol
- 2-[1-(Aminomethyl)cyclohexyl]pentan-2-ol
Uniqueness
2-[1-(Aminomethyl)cyclohexyl]butan-2-ol is unique due to its specific combination of a cyclohexyl group, aminomethyl group, and butyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]butan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(2,13)11(9-12)7-5-4-6-8-11/h13H,3-9,12H2,1-2H3 |
InChI Key |
FXUWVFBCFNNPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1(CCCCC1)CN)O |
Origin of Product |
United States |
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